
3',4'-(Dioctyloxy)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-(Dioctyloxy)acetophenone is an organic compound with the molecular formula C24H40O3 and a molecular weight of 376.57 g/mol It is characterized by the presence of two octyloxy groups attached to the acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-(Dioctyloxy)acetophenone typically involves the alkylation of 3,4-dihydroxyacetophenone with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
3,4-Dihydroxyacetophenone+2Octyl BromideK2CO3,DMF3’,4’-(Dioctyloxy)acetophenone
Industrial Production Methods: Industrial production of 3’,4’-(Dioctyloxy)acetophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3’,4’-(Dioctyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in 3’,4’-(Dioctyloxy)acetophenone can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Aryl halides, Nucleophiles
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted acetophenones
Aplicaciones Científicas De Investigación
3’,4’-(Dioctyloxy)acetophenone has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Propiedades
| 111195-33-6 | |
Fórmula molecular |
C24H40O3 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
1-(3,4-dioctoxyphenyl)ethanone |
InChI |
InChI=1S/C24H40O3/c1-4-6-8-10-12-14-18-26-23-17-16-22(21(3)25)20-24(23)27-19-15-13-11-9-7-5-2/h16-17,20H,4-15,18-19H2,1-3H3 |
Clave InChI |
RCCOBAWJEWCPAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)C)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



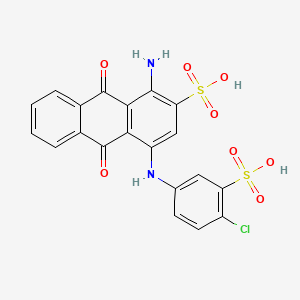

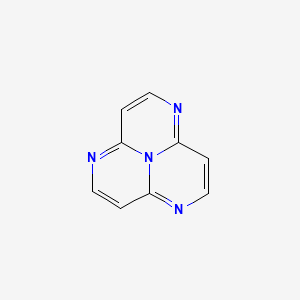

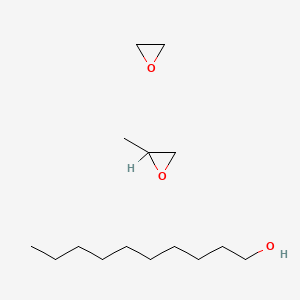

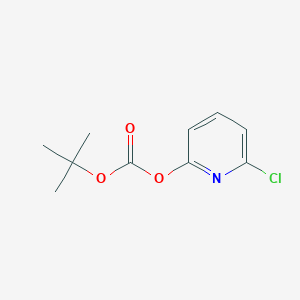
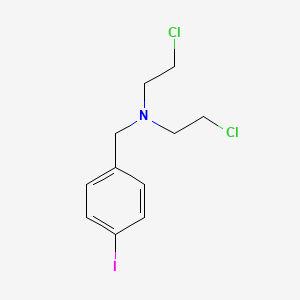
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)

